1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the urea linkage: This step often involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Coupling with the pyrimidine derivative: This might involve nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The urea linkage can be reduced to amines under specific conditions.
Substitution: The imidazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiourea: Similar structure but with a thiourea linkage.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety, urea linkage, and pyrimidine-imidazole system in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-13-20-6-7-26(13)18-11-17(23-12-24-18)21-4-5-22-19(27)25-14-2-3-15-16(10-14)29-9-8-28-15/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,21,23,24)(H2,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZVVNZPLLRFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.